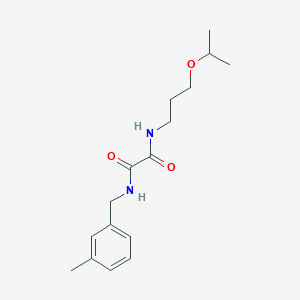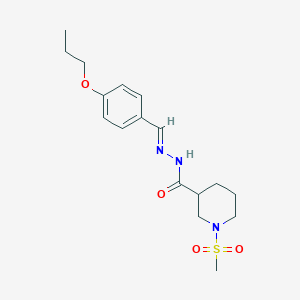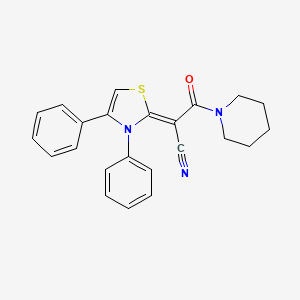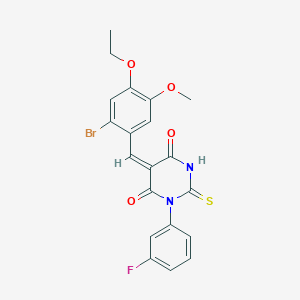
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide, also known as PPOH, is a chemical compound that has been widely studied in the field of scientific research. PPOH is a potent inhibitor of the enzyme prolyl hydroxylase, which plays a crucial role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that is involved in the cellular response to low oxygen levels, and its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and anemia.
Mécanisme D'action
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide exerts its effects through inhibition of prolyl hydroxylase, which leads to stabilization of HIF. Stabilized HIF then activates a variety of downstream pathways, including angiogenesis, erythropoiesis, and glycolysis, which are important for cellular adaptation to hypoxia.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including increased expression of erythropoietin, vascular endothelial growth factor, and glucose transporter 1. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to decrease expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide is its specificity for prolyl hydroxylase, which allows for targeted inhibition of HIF stabilization. However, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
For research on N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide include the development of more potent and selective inhibitors of prolyl hydroxylase, as well as the investigation of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide's potential therapeutic role in a variety of diseases, including cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the downstream pathways activated by stabilized HIF and to identify potential biomarkers of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide efficacy.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been extensively studied in the field of scientific research, particularly in the context of cancer and cardiovascular disease. In preclinical studies, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to inhibit tumor growth and metastasis in a variety of cancer models, including breast, lung, and colon cancer. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to protect against ischemic injury in the heart and brain, suggesting a potential therapeutic role in the treatment of cardiovascular disease.
Propriétés
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-9-5-8-17-15(19)16(20)18-11-14-7-4-6-13(3)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNKSGCSJIBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)
![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4757120.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4757140.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4757144.png)
![6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4757150.png)